molecular formula C30H20O2S3 B107924 (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone CAS No. 19018-17-8

(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone

Cat. No. B107924
CAS RN: 19018-17-8
M. Wt: 508.7 g/mol
InChI Key: WGSSHGZTWZDQDU-XDHTVYJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. Curcumin has been extensively studied for its various biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.

Biochemical And Physiological Effects

Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes. Curcumin has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone has been shown to have anticancer effects by inhibiting cell proliferation and inducing cell death.

Advantages And Limitations For Lab Experiments

One of the major advantages of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its low toxicity and high bioavailability. Curcumin is also readily available and relatively inexpensive. However, one of the major limitations of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone research. One area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone analogs with improved solubility and bioavailability. Another area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone-based drug delivery systems. Additionally, further research is needed to elucidate the mechanisms of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone and its potential therapeutic effects in various diseases.

Synthesis Methods

Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The chemical synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microbial synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the use of microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.

Scientific Research Applications

Curcumin has been extensively studied for its various biological properties. It has been shown to have antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Curcumin has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.

properties

CAS RN

19018-17-8

Product Name

(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone

Molecular Formula

C30H20O2S3

Molecular Weight

508.7 g/mol

IUPAC Name

(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone

InChI

InChI=1S/C30H20O2S3/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-33-30(35-34-29)26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25+,30-26+

InChI Key

WGSSHGZTWZDQDU-XDHTVYJESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\SS/C(=C(/C(=O)C3=CC=CC=C3)\C4=CC=CC=C4)/S2)/C(=O)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5

synonyms

α,α'-(1,2,4-Trithiolane-3,5-diylidene)bis(ω-phenylacetophenone)

Origin of Product

United States

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